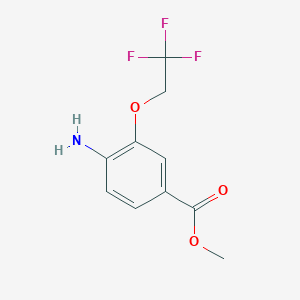

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-7(14)8(4-6)17-5-10(11,12)13/h2-4H,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZHTBVZZYAWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096863-64-7 | |

| Record name | methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the ester group produces the corresponding alcohol .

Scientific Research Applications

Chemistry

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and material science.

Biology

In biological research, the compound is utilized to study enzyme interactions and protein binding . The enhanced lipophilicity allows it to modulate enzyme activities effectively, which can lead to various biological effects .

Medicine

This compound has garnered attention for its potential therapeutic properties , particularly:

- Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting applications in treating conditions characterized by excessive inflammation.

- Analgesic Properties : Preliminary studies indicate potential pain-relieving effects.

- Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines by inhibiting key pathways involved in cancer progression .

Anticancer Activity

Research has indicated that derivatives of related compounds can exhibit significant cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N5a | A549 | 10.14 | EGFR inhibition |

| N5b | HepG2 | 8.14 | EGFR inhibition |

| N5c | HCT-116 | 10.48 | EGFR inhibition |

These findings suggest that this compound may also possess similar anticancer properties through mechanisms involving apoptosis induction via EGFR inhibition .

Anti-inflammatory Effects

Studies have shown that this compound can influence pathways related to inflammation. Its ability to modulate these pathways indicates potential applications in treating inflammatory diseases .

Enzyme Interaction Studies

Investigations into enzyme interactions have demonstrated that compounds similar to this compound can effectively inhibit enzymes involved in cancer progression and inflammation .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-Amino-3-(trifluoromethoxy)benzoate

- Structural Difference : Replacement of the trifluoroethoxy (–OCH₂CF₃) group with trifluoromethoxy (–OCF₃) .

- Impact on Properties: Lipophilicity: Trifluoromethoxy increases lipophilicity (logP) compared to trifluoroethoxy due to reduced oxygen accessibility.

- Synthesis : Similar nitro-reduction pathway but starting from methyl 3-(trifluoromethoxy)benzoate.

Methyl 4-Methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate

- Structural Difference: The amino group is substituted with a trifluoroethoxy carbonyl moiety (–NHCOOCH₂CF₃) .

- Impact on Properties: Solubility: The carbonyl group introduces polarity, improving aqueous solubility compared to the parent compound. Bioactivity: The carbamate group may serve as a prodrug motif, enabling controlled release of the amino group.

- Applications : Used in life science research for targeted drug delivery systems.

Triflusulfuron Methyl Ester

Lansoprazole Derivatives (e.g., Impurity A and B)

- Structural Difference : Benzimidazole-pyridine scaffold with trifluoroethoxy substitution .

- Impact on Properties :

- Pharmacology : Proton pump inhibitors (PPIs) targeting gastric acid secretion, contrasting with the undefined biological role of the parent compound.

- Stability : The sulfinyl/sulfonyl groups in lansoprazole derivatives confer acid stability, critical for oral bioavailability.

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects: The trifluoroethoxy group in this compound stabilizes the aromatic ring, directing electrophilic substitution to the para position .

- Biological Relevance : While the compound itself lacks defined therapeutic use, its structural analogs (e.g., lansoprazole derivatives) highlight the importance of trifluoroethoxy groups in enhancing metabolic stability and target binding .

- Synthetic Challenges : Low yield (41%) in the parent compound’s synthesis contrasts with higher yields in triflusulfuron derivatives, suggesting optimization opportunities for nitro-reduction steps .

Biological Activity

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoroethoxy group that enhances its lipophilicity, aiding in cell membrane penetration. The chemical structure can be represented as follows:

This structure is pivotal in determining the compound's interactions with biological targets.

The mechanism of action for this compound involves its interaction with enzymes and proteins. The trifluoroethoxy group facilitates increased lipophilicity, allowing the compound to modulate enzyme activity effectively. It has been noted that this compound may influence pathways related to inflammation and pain modulation, potentially offering analgesic and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of 4-amino-3-chloro benzoate have shown promising cytotoxic effects against various cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase activity. This inhibition leads to apoptosis in cancer cells through the activation of caspases .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N5a | A549 | 10.14 | EGFR inhibition |

| N5b | HepG2 | 8.14 | EGFR inhibition |

| N5c | HCT-116 | 10.48 | EGFR inhibition |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Activity : Research on bis(trifluoroethoxy)phenyl derivatives indicated significant cytotoxicity against cancer cells through mechanisms involving DNA damage and apoptosis induction .

- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds similar to this compound can effectively inhibit key enzymes involved in cancer progression and inflammation.

- In Vivo Studies : In vivo assessments using models like Drosophila melanogaster demonstrated that these compounds could lower glucose levels significantly, indicating potential anti-diabetic properties as well .

Q & A

Q. What are the typical synthetic routes for Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves a two-step procedure:

- Step 1 : Nitro precursor preparation (e.g., Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate) via nucleophilic substitution or esterification.

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation or metal-based reducing agents. In a reported procedure, reduction of 3s12 (500 mg, 1.79 mmol) yielded 41% of the target compound after purification . Optimization Strategies :

- Use high-purity solvents and controlled temperature to minimize side reactions.

- Explore alternative reducing agents (e.g., Fe/HCl or NaBH4 with catalysts) to improve yield.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

- 1H NMR (DMSO-d6) : Peaks at δ 7.46 (dd, J = 8.2, 1.8 Hz, 1H), 7.43 (d, J = 1.8 Hz, 1H), and 6.71 (d, J = 8.2 Hz, 1H) correspond to aromatic protons. The trifluoroethoxy group appears as a quartet (δ 4.76, J = 8.9 Hz), and the methyl ester resonates at δ 3.76 .

- Mass Spectrometry (ESI) : A molecular ion peak at m/z 249.9 [M + H]+ confirms the molecular formula (C10H10F3NO3) .

Advanced Research Questions

Q. How does the introduction of a trifluoroethoxy group at the 3-position influence the electronic and steric properties of the benzoate core, and what implications does this have for downstream functionalization?

- Electronic Effects : The trifluoroethoxy group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which deactivates the aromatic ring and directs electrophilic substitution to specific positions (e.g., para to the amino group).

- Steric Effects : The bulkiness of the trifluoroethoxy group may hinder reactions at the 3-position, favoring modifications at the 4-amino or ester groups. Methodological Insight : Computational tools (e.g., DFT calculations) can predict reactive sites, while X-ray crystallography (if available) provides steric data .

Q. In the context of structure-activity relationship (SAR) studies, how does this compound compare to its structural analogs in terms of potential biological activity?

- Key Comparisons :

- SAR Insights : The amino group at the 4-position and trifluoroethoxy at the 3-position may synergize to enhance interactions with biological targets (e.g., enzymes or receptors), though direct activity data for this compound is limited.

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated to enhance purity?

- Side Reactions :

- Incomplete reduction of the nitro group, leading to mixed nitro/amine products.

- Ester hydrolysis under basic or aqueous conditions.

- Mitigation Strategies :

- Monitor reaction progress via TLC or LC-MS.

- Use anhydrous conditions and inert atmospheres (e.g., N2) for reduction steps .

- Purify via column chromatography or recrystallization to isolate the amine product.

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Analytical Validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., NH2 stretch at ~3400 cm⁻¹).

- Biological Screening : Prioritize assays targeting kinase inhibition or antimicrobial activity, as structurally related compounds show promise in these areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.